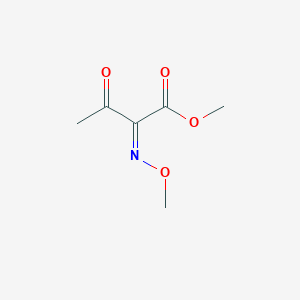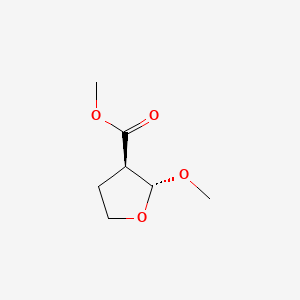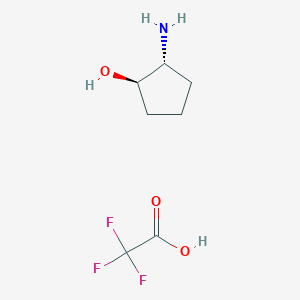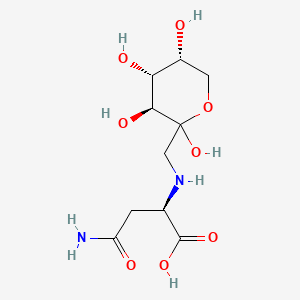
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a methoxyimino group and a methyl ester functional group. These structural features contribute to its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Steglich Esterification, which allows the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . Another method involves the Arndt-Eistert Synthesis, which is used for the homologation of carboxylic acids .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
化学反応の分析
Types of Reactions
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various oxo, hydroxyl, and substituted derivatives, which can be further utilized in synthetic applications.
科学的研究の応用
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis to release active intermediates. These interactions are crucial for its reactivity and functionality in various applications .
類似化合物との比較
Similar Compounds
(E)-α-(Methoxyimino)benzeneacetate Derivatives: These compounds contain a similar methoxyimino group and exhibit comparable reactivity.
Trifluoromethyl- and Methyl-Substituted Proline: These compounds share structural similarities and are used in similar applications.
Uniqueness
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields highlight its importance in scientific research and industry.
特性
IUPAC Name |
methyl (2Z)-2-methoxyimino-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-4(8)5(7-11-3)6(9)10-2/h1-3H3/b7-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXLNEQONXBEIA-ALCCZGGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NOC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N/OC)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)


![(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B1147486.png)
